1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Overview
Description
1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic organic compound with the molecular formula C19H27N3O2 This compound is characterized by the presence of a cyclohexyl group, a propionyl group, and a tetrahydroquinoline moiety linked through a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the hydrogenation of quinoline derivatives under catalytic conditions.
Introduction of the Propionyl Group: The propionyl group can be introduced via acylation reactions using propionyl chloride in the presence of a base such as pyridine.
Cyclohexyl Urea Formation: The final step involves the reaction of the intermediate with cyclohexyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives or tetrahydroquinoline derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-3-pyrrolidinyl-3-(p-methoxyphenyl)urea
- 1-Cyclohexyl-3-phenylurea
- 1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea
Uniqueness
1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a cyclohexyl group, a propionyl group, and a tetrahydroquinoline moiety linked through a urea functional group makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-cyclohexyl-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-2-18(23)22-12-6-7-14-10-11-16(13-17(14)22)21-19(24)20-15-8-4-3-5-9-15/h10-11,13,15H,2-9,12H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMKPGKSXRJXID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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